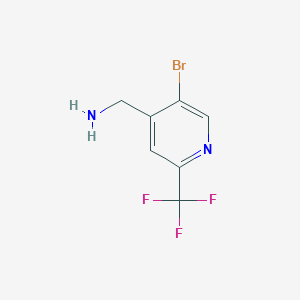
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine
Overview
Description
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a methanamine group at the 4-position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is currently unknown . This compound is a pyridine derivative and can be used as a pharmaceutical intermediate .
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s challenging to accurately describe the biochemical pathways affected by this compound
Biochemical Analysis
Biochemical Properties
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in purine metabolism, such as adenine deaminase (ADA). This interaction can lead to elevated intracellular levels of dATP, which may inhibit DNA synthesis by blocking ribonucleotide reductase . Additionally, this compound may also inhibit RNA synthesis and selectively deplete certain lymphocytes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of ADA can result in the accumulation of dATP, which impacts DNA and RNA synthesis . This compound may also affect cell signaling pathways related to immune responses, given its selective depletion of CD26+ lymphocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to and inhibits ADA, leading to changes in gene expression and enzyme activity . This inhibition results in elevated levels of dATP, which can block DNA synthesis by inhibiting ribonucleotide reductase . The compound’s ability to inhibit RNA synthesis further underscores its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed, dry conditions at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting ADA and impacting DNA and RNA synthesis . At higher doses, it may cause toxic or adverse effects, such as the depletion of specific lymphocyte populations . Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as ADA, leading to changes in metabolic flux and metabolite levels . The compound’s impact on these pathways can influence cellular energy balance and nucleotide synthesis, highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-(trifluoromethyl)pyridine.
Functional Group Introduction:
One common synthetic route involves the use of 5-bromo-2-(trifluoromethyl)pyridine as the starting material, which undergoes a nucleophilic substitution reaction with a suitable amine source under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides, with conditions involving polar solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Uniqueness
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H,2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDPAKXSNGVLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)
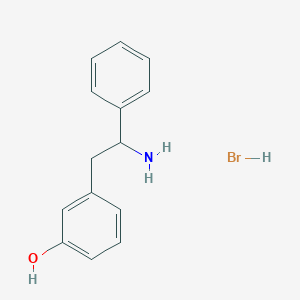
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)
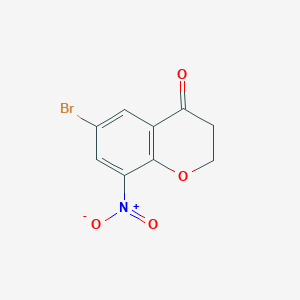

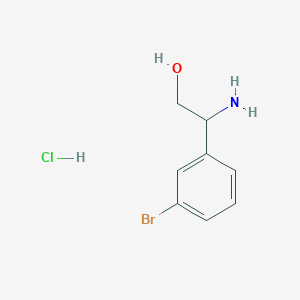

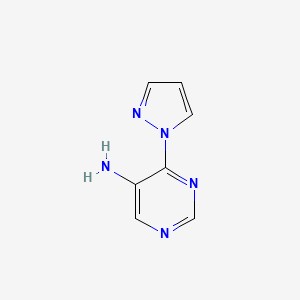

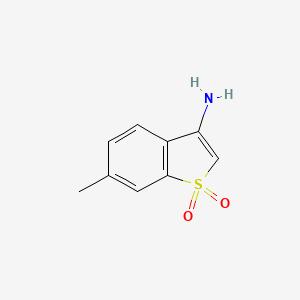

![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
